molecular formula C22H20N2O5 B2471418 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 710987-65-8

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2471418
CAS No.: 710987-65-8
M. Wt: 392.411
InChI Key: UBHIWZILTSHMLN-UHFFFAOYSA-N
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Description

The compound “3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceuticals and other biologically active compounds . The carbonyl group indicates the presence of a ketone, and the nitro group could make the compound reactive. The chromen-2-one moiety is a heterocyclic compound that is a derivative of chromene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylpiperidine moiety would likely impart a degree of rigidity to the molecule, while the chromen-2-one moiety could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could activate the molecule towards nucleophilic attack. The carbonyl group could also be involved in various reactions, such as reductions or condensations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity and polarity .

Scientific Research Applications

Synthesis and Characterization

3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a compound related to the chromene family. Research has focused on the synthesis and characterization of various chromene derivatives. For example, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and their mixed ligand complexes have been synthesized and characterized, showing good cytotoxic activity (Aiyelabola et al., 2017). Similarly, the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans through a domino reaction involving 3-nitro-2-(trifluoromethyl)-2H-chromenes has been reported (Korotaev et al., 2013).

Chemical Reactions

The compound has been used in various chemical reactions. For instance, a study on the highly diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes led to the synthesis of 1-benzopyrano[3,4-c]pyrrolidines (Korotaev et al., 2013). Another study demonstrated the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides via formal [4+2] cycloaddition of 3-nitro-2-trihalomethyl-2H-chromenes with cyclohexanone and pinacolone enamines (Korotaev et al., 2014).

Biological Activities

The biological activities of chromene derivatives have also been a subject of research. For instance, the microbiological evaluation of 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one showed antibacterial activity (Govori & Haziri, 2014). Additionally, a study on the sequential colorimetric recognition of Cu2+ and CN− by asymmetric coumarin-conjugated naphthol groups in aqueous solution used a derivative of 3-nitro-2H-chromen-2-one (Jo et al., 2014).

Safety and Hazards

As with any chemical compound, handling “3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one” would require appropriate safety precautions. The nitro group in particular could potentially make the compound explosive under certain conditions .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(23-10-8-16(9-11-23)12-15-4-2-1-3-5-15)19-14-17-13-18(24(27)28)6-7-20(17)29-22(19)26/h1-7,13-14,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHIWZILTSHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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